![molecular formula C17H14N4O B2416353 N-([2,4'-bipyridin]-4-ylmethyl)isonicotinamide CAS No. 2034433-00-4](/img/structure/B2416353.png)

N-([2,4'-bipyridin]-4-ylmethyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

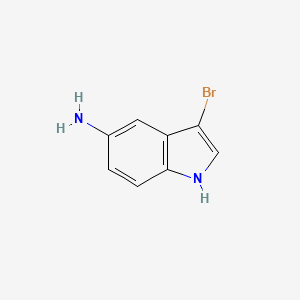

“N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide” is a compound that contains isonicotinamide . Isonicotinamide is the amide form of isonicotinic acid and is an isomer of nicotinamide . This compound is used for material synthesis .

Synthesis Analysis

The biosynthesis of isonicotinamide has great advantages over chemical methods . A thermophilic NHase from Carbonactinospora thermoautotrophicus was selected and its activity was substantially improved by a “toolbox” screening strategy . The yield of isonicotinamide reached 2.89 M (352 g L −1), the substrate (4-cyanopyridine) was exhausted and the conversion was 100% .Molecular Structure Analysis

The molecular formula of isonicotinamide is C6H6N2O . It is an isomer of nicotinamide, which has the carboxamide group in the 3-position .Chemical Reactions Analysis

Isonicotinamide has been used in the formation of novel mixed-ligand Cu (II) coordination compounds .Physical And Chemical Properties Analysis

Isonicotinamide has a molar mass of 122.127 g·mol −1 . It is soluble in water (191 g/L), and is also soluble in ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/L) .Scientific Research Applications

Cocrystal and Polymer Formation

“N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide” has been used in the formation of cocrystals and polymers . The reaction between [Cu(μ-OAc)(μ-Pip)(MeOH)]2 and isonicotinamide (Isn) in MeOH as solvent yielded two mixture pairs of three compounds . The Isonicotinamide (Isn) ligand promoted the arrangement of different structures and also mainly directs the formation of the 2D and 3D supramolecular assemblies .

Synthesis of Copper Complexes

Two complexes of copper with N-(4-pyridyl-) Isonicotinamide were prepared by solvent-based synthesis method . Their structures were identified by various spectroscopic methods .

Antimicrobial Properties

The copper complexes synthesized with N-(4-pyridyl-) Isonicotinamide have been studied for their antimicrobial properties .

Photocatalyst Applications

These copper complexes have also been explored for their potential as photocatalysts .

Superelastic Behaviour

Isonicotinamide, a compound related to “N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide”, has shown pressure-induced superelastic behaviour . This suggests potential applications in the development of lightweight alternatives to inorganic actuators.

Biological Chelating Ligands

Nicotinic acid and its derivatives, including isonicotinamide, are excellent biological chelating ligands . They possess N, S, and O donor atoms that can coordinate with metal atoms to form coordination complexes .

Safety and Hazards

According to the safety data sheet, isonicotinamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . After handling, it is recommended to wash hands and skin thoroughly . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling the compound .

Future Directions

Mechanism of Action

Target of Action

It is known that isonicotinamide, a component of the compound, plays a significant role in the prevention and/or cure of blacktongue and pellagra .

Mode of Action

It can be inferred that the compound interacts with its targets through hydrogen bonding .

Biochemical Pathways

It is known that pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .

Pharmacokinetics

It is known that isonicotinamide is soluble in water (191 g/l), and is also soluble in ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/l) . This suggests that the compound may have good bioavailability.

Result of Action

It is known that pharmacological inhibition of srpks, which is achieved by certain isonicotinamide-based compounds, can trigger early and late events of apoptosis .

Action Environment

The action environment of N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide is influenced by various environmental factors. For instance, specific solvents lead to specific polymorphic forms of isonicotinamide. The hydrogen bonding in solution kinetically drives the nucleation towards a specific form .

properties

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c22-17(15-4-8-19-9-5-15)21-12-13-1-10-20-16(11-13)14-2-6-18-7-3-14/h1-11H,12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUDMDLNFZACDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CC(=C2)CNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)isonicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2416271.png)

![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2416274.png)

![4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2416276.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2416278.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2416279.png)

![1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2416280.png)

![N-[2-(4-fluorophenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416281.png)

![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2416285.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)

methyl]-4,5-dimethylthien-2-yl}-2-furamide](/img/structure/B2416288.png)

![(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B2416290.png)